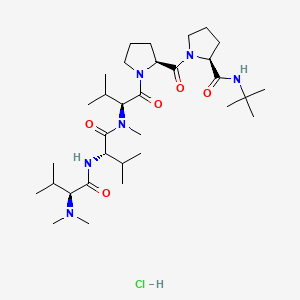

Tasidotin Hydrochloride

Description

Properties

IUPAC Name |

(2S)-N-tert-butyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H58N6O5.ClH/c1-19(2)24(33-28(40)25(20(3)4)35(10)11)30(42)36(12)26(21(5)6)31(43)38-18-14-16-23(38)29(41)37-17-13-15-22(37)27(39)34-32(7,8)9;/h19-26H,13-18H2,1-12H3,(H,33,40)(H,34,39);1H/t22-,23-,24-,25-,26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKIODJYZSVHDO-QMYFOHRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)(C)C)NC(=O)C(C(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NC(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211383 | |

| Record name | Tasidotin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623174-20-9 | |

| Record name | Tasidotin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623174209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasidotin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TASIDOTIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3382C833Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Microtubule-Targeting Mechanism of Tasidotin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasidotin Hydrochloride, a synthetic analogue of the marine depsipeptide dolastatin-15, is a potent antimitotic agent that has undergone clinical evaluation for cancer treatment. Its primary mechanism of action involves the intricate modulation of microtubule dynamics, a process crucial for the formation and function of the mitotic spindle during cell division. This technical guide provides an in-depth analysis of Tasidotin's interaction with microtubules, detailing its dual effects on the plus and minus ends, the significantly higher potency of its major metabolite, and the experimental methodologies used to elucidate these actions. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a comprehensive understanding of its core mechanism.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly switch between phases of polymerization (growth) and depolymerization (shortening), a property known as "dynamic instability," is fundamental to numerous cellular processes, most notably the segregation of chromosomes during mitosis.[1] Disruption of this delicate equilibrium is a validated and effective strategy in cancer chemotherapy.[2][3]

Tasidotin (formerly ILX651) is a third-generation dolastatin-15 analogue designed for greater stability and oral bioavailability.[4][5] It exerts its potent antiproliferative effects by targeting tubulin and interfering with microtubule function.[2][6] A critical aspect of its pharmacology is its intracellular conversion to a major metabolite, Tasidotin C-carboxylate, which exhibits substantially greater activity.[7][8] This suggests that Tasidotin may function as a prodrug, with its metabolite being the primary active agent within the cell.[8][9] This document will dissect the nuanced mechanism by which Tasidotin and its metabolite disrupt microtubule function, leading to mitotic arrest and cell death.

Core Mechanism of Action: Suppression of Microtubule Dynamics

The principal mechanism by which Tasidotin inhibits cell proliferation is through the potent suppression of spindle microtubule dynamics, which occurs at concentrations well below those required to cause significant changes in the overall microtubule polymer mass.[7][8] Unlike many microtubule-destabilizing agents that primarily induce depolymerization, Tasidotin's action is more subtle and complex, involving distinct effects on the opposite ends of the microtubule polymer.[2][7]

Differential Effects on Microtubule Ends

Tasidotin and its C-carboxylate metabolite exhibit a surprising and unusual dual mechanism, stabilizing the plus ends while simultaneously destabilizing the minus ends of microtubules.[7][8]

-

At the Plus End (Stabilization): The primary action at the microtubule plus ends is a strong suppression of dynamic instability. This is characterized by a significant reduction in the shortening rate and a decrease in the catastrophe frequency (the switch from growth to shortening).[7][8] Tasidotin also increases the time microtubules spend in an attenuated or "paused" state. Unusually, and in contrast to other microtubule-depolymerizing agents, Tasidotin does not inhibit the microtubule growth rate.[7]

-

At the Minus End (Destabilization): In contrast to its stabilizing effects at the plus end, Tasidotin enhances dynamic instability at the minus ends. This is achieved by increasing the shortening length, increasing the percentage of time spent shortening, and increasing the catastrophe frequency while reducing the rescue frequency (the switch from shortening to growth).[7][8]

This differential activity suggests that Tasidotin likely binds to β-tubulin subunits.[7] At the plus end, where β-tubulin is exposed, this binding may strengthen intra-protofilament interactions, leading to stabilization. Conversely, at the minus end, where the tubulin orientation is different, this binding might introduce strain and weaken the lateral interactions between protofilaments, promoting destabilization.[7]

The Role of the Major Metabolite: Tasidotin C-Carboxylate

In vitro and cellular studies have consistently shown that Tasidotin C-carboxylate, the major intracellular metabolite of Tasidotin, is significantly more potent than the parent compound.[7][8] This metabolite alters microtubule dynamic instability in a manner qualitatively similar to Tasidotin but is 10 to 30 times more potent.[8] It also inhibits tubulin polymerization much more strongly than Tasidotin.[7] This evidence strongly supports the hypothesis that Tasidotin acts as a relatively weak prodrug, which is metabolized intracellularly to the more functionally active Tasidotin C-carboxylate.[7][8]

Weak Inhibition of Tubulin Polymerization

While classified as a microtubule-destabilizing agent, Tasidotin itself is a weak inhibitor of the overall polymerization of purified tubulin into microtubules, with an IC50 value in the micromolar range.[7][8] For example, a concentration of 10 μmol/L Tasidotin only reduces the final extent of polymerization by about 10%.[7] Its potent antimitotic effects, observed at nanomolar concentrations, are therefore not due to bulk depolymerization of spindle microtubules but rather the subtle yet critical suppression of their dynamics.[7][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on Tasidotin and its C-carboxylate metabolite, providing a basis for direct comparison of their activities.

Table 1: Cellular Activity of Tasidotin

| Parameter | Cell Line | IC50 Value | Reference(s) |

| Cell Proliferation Inhibition | MCF7/GFP Breast Cancer | 63 nmol/L | [7][8] |

| Mitotic Arrest | MCF7/GFP Breast Cancer | 72 nmol/L | [7][8] |

| Cell Proliferation Inhibition | MDA-MB-435 | 4 nmol/L | [6] |

| Cell Proliferation Inhibition | HS 578-T | 200 nmol/L | [6] |

Table 2: In Vitro Effects on Tubulin Polymerization

| Compound | Assay Condition | IC50 Value | Reference(s) |

| Tasidotin | Purified Tubulin | ~ 30 μmol/L | [7][8] |

| Tasidotin C-carboxylate | Purified Tubulin | ~ 0.75 - 1.5 μmol/L (Estimated 20-40x more potent than Tasidotin) | [7] |

Table 3: Effects on Microtubule Plus-End Dynamic Instability (Purified Tubulin)

| Parameter | Tasidotin (10 μmol/L) | Tasidotin C-carboxylate (0.3 μmol/L) | Reference(s) |

| Growth Rate | No significant inhibition | No significant inhibition | [7] |

| Shortening Rate | Suppressed by 53% | Suppressed by 48% | [7] |

| Catastrophe Frequency | Reduced by 49% | Reduced by 64% | [7] |

| Time in Growth | Decreased | Decreased | [7] |

| Time in Attenuated State | Increased | Increased | [7] |

Table 4: Effects on Microtubule Minus-End Dynamic Instability (Purified Tubulin)

| Parameter | Tasidotin (10 μmol/L) | Tasidotin C-carboxylate (2 μmol/L) | Reference(s) |

| Shortening Length | Increased | Increased | [7] |

| Time in Shortening | Increased | Increased | [7] |

| Catastrophe Frequency | Increased | Increased | [7] |

| Rescue Frequency | Reduced | Reduced | [7] |

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of Tasidotin's mechanism and the experimental methods used for its characterization.

Caption: Mechanism of action of Tasidotin on microtubule dynamics.

Caption: Workflow for the in vitro tubulin polymerization assay.

Caption: Workflow for the microtubule dynamic instability assay.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation and Mitosis Assay

This assay quantifies the effect of Tasidotin on cell division and viability.

-

Cell Culture: MCF7/GFP-tubulin breast cancer cells are cultured in appropriate media. These cells are advantageous as they express GFP-tagged tubulin, allowing for direct visualization of microtubule structures.

-

Treatment: Cells are seeded in multi-well plates and incubated with a range of Tasidotin concentrations for a specified period (e.g., 20 hours).

-

Cell Fixation and Staining: After incubation, cells are fixed (e.g., with methanol or paraformaldehyde). The DNA is counterstained with a fluorescent dye such as DAPI to visualize the chromosomes.

-

Microscopy and Analysis: Cells are imaged using fluorescence microscopy. The mitotic index (percentage of cells in mitosis) is determined by counting cells with condensed chromosomes. The IC50 for mitotic arrest is the concentration that induces half-maximal accumulation of mitotic cells. For proliferation, cell viability is measured using assays like MTT or by cell counting, and the IC50 is the concentration that inhibits cell growth by 50%.[11][12][13]

In Vitro Tubulin Polymerization Assay

This biochemical assay measures the direct effect of a compound on the assembly of purified tubulin into microtubules.[14][15][16]

-

Reagents:

-

Tubulin: Highly purified (>99%) tubulin from a source such as bovine brain. Assays can be run with or without microtubule-associated proteins (MAPs).

-

Polymerization Buffer: Typically a PIPES-based buffer (e.g., G-PEM) containing MgCl₂, EGTA, and GTP, maintained at pH 6.9.

-

Test Compound: Tasidotin or its metabolite dissolved in an appropriate solvent (e.g., DMSO).

-

-

Procedure:

-

Reagents are kept on ice to prevent premature polymerization.

-

Tubulin, buffer, and the test compound are combined in the wells of a pre-chilled 96-well plate.

-

The plate is transferred to a temperature-controlled spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

The increase in turbidity, which is proportional to the microtubule polymer mass, is monitored by measuring the absorbance at 350 nm at regular intervals (e.g., every 60 seconds) for approximately one hour.

-

-

Data Analysis: The rate of polymerization and the final steady-state absorbance are determined. The IC50 for polymerization inhibition is calculated from the dose-response curve of steady-state absorbance versus compound concentration.[17]

Microtubule Dynamic Instability Assay

This advanced microscopy-based assay allows for the direct observation and quantification of the dynamic behavior of individual microtubules.[7]

-

Sample Preparation:

-

Purified, MAP-free tubulin is diluted in a microscopy buffer with GTP.

-

Short, stable microtubule "seeds" (fragments of axonemes) are adhered to a glass coverslip within a perfusion chamber. These seeds act as nucleation sites for microtubule growth.

-

The tubulin solution, with or without the test compound, is perfused into the chamber, which is maintained at 37°C on the microscope stage.

-

-

Imaging:

-

Individual microtubules growing from the seeds are visualized using video-enhanced differential interference contrast (DIC) microscopy.

-

Time-lapse images are recorded over a period of 15-30 minutes.

-

-

Data Analysis:

-

The length of individual microtubules is measured in each frame of the video.

-

"Life history plots" of length versus time are generated for each microtubule.

-

From these plots, the four key parameters of dynamic instability are calculated:

-

Growth Rate: The slope of the line during polymerization phases.

-

Shortening Rate: The slope of the line during depolymerization phases.

-

Catastrophe Frequency: The frequency of switching from a growth or paused state to a shortening state.

-

Rescue Frequency: The frequency of switching from a shortening state back to a growth or paused state.

-

-

Conclusion

This compound disrupts cell division through a sophisticated and potent mechanism centered on the suppression of microtubule dynamics. Its action is distinct from many classic microtubule poisons in that it exerts dual, opposing effects on the plus and minus ends of the microtubule polymer and only weakly inhibits overall tubulin polymerization. The significantly higher potency of its major metabolite, Tasidotin C-carboxylate, highlights the compound's nature as a prodrug and underscores the importance of intracellular metabolism in its therapeutic efficacy. This detailed understanding of Tasidotin's molecular interactions with the microtubule cytoskeleton provides a crucial foundation for its rational clinical application and the development of next-generation antimitotic agents.

References

- 1. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Tasidotin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasidotin Hydrochloride (formerly ILX651) is a synthetic pentapeptide analogue of the natural marine product dolastatin 15. Developed as a microtubule-targeting agent, it has demonstrated significant antimitotic and antineoplastic activities. This technical guide provides an in-depth overview of the discovery, a detailed exploration of its synthesis process, and a thorough analysis of its mechanism of action. Quantitative data on its efficacy and pharmacokinetics are presented in tabular format for clarity. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this potent anticancer agent.

Discovery and Development

This compound emerged from research focused on developing synthetic analogues of dolastatin 15, a potent antineoplastic compound isolated from the sea hare Dolabella auricularia. The primary goal was to create a compound with a similar or enhanced therapeutic profile but with improved synthetic accessibility and pharmaceutical properties. Tasidotin is structurally a third-generation dolastatin-15 analogue. A key modification in the development of tasidotin was the substitution of the C-terminal benzylamide group of its predecessor, cemadotin, with a tert-butylamide group.[1] This alteration contributes to its unique pharmacological profile. Clinical trials have evaluated Tasidotin in patients with advanced solid tumors, establishing recommended dosages and identifying its safety profile.[2][3]

Synthesis Process

The synthesis of this compound, a pentapeptide with the sequence N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-proline-tert-butylamide, is achieved through a multi-step process, typically employing solid-phase peptide synthesis (SPPS) or solution-phase methodologies. While a detailed, publicly available step-by-step protocol for its industrial synthesis is proprietary, the general strategy is based on well-established peptide coupling techniques.

General Synthesis Strategy

The synthesis involves the sequential coupling of the constituent amino acids, some of which are N-methylated, followed by the final amidation at the C-terminus. The process begins with the C-terminal amino acid, L-proline, which is protected and attached to a solid support resin. Subsequent amino acids are then added in a stepwise manner.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following represents a logical workflow for the synthesis of Tasidotin based on standard SPPS protocols.

Detailed Methodologies

Materials:

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-N-Me-Val-OH)

-

N,N-dimethyl-L-valine

-

Rink Amide resin (or similar)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

tert-butylamine

-

Solvents: Dichloromethane (DCM), DMF, Ether

-

Hydrochloric acid (HCl)

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF.

-

First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF. Couple the first amino acid, Fmoc-Pro-OH, using HBTU/HOBt and DIPEA in DMF.

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Pro-OH, Fmoc-N-Me-Val-OH, Fmoc-Val-OH, Fmoc-Val-OH. For the final coupling step, use N,N-dimethyl-L-valine.

-

Cleavage and C-terminal Amidation: After the final amino acid is coupled, cleave the peptide from the resin using a TFA cocktail. The use of a Rink Amide resin will yield a C-terminal amide upon cleavage. Alternatively, if a different resin is used, the cleaved peptide with a C-terminal carboxylic acid is reacted with tert-butylamine in the presence of a coupling agent to form the final amide.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Salt Formation: Dissolve the purified peptide in a suitable solvent like ether and treat with a solution of HCl in ether to precipitate this compound.

-

Final Product Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.

Mechanism of Action

This compound exerts its anticancer effects by disrupting microtubule dynamics, which are essential for cell division. This leads to a blockage of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Microtubule Disruption

Unlike some other microtubule inhibitors, Tasidotin does not cause a massive depolymerization of microtubules at its effective concentrations. Instead, it subtly suppresses the dynamic instability of microtubules. This includes reducing the shortening rate, decreasing the frequency of transitions from a growing to a shrinking state (catastrophe), and reducing the overall time microtubules spend growing.[4] This stabilization of microtubules prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

Intracellular Activation

An important aspect of Tasidotin's mechanism is its intracellular conversion to a more potent metabolite. Inside the cell, Tasidotin is hydrolyzed to form N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5).[1][5] This pentapeptide, which is also a component of dolastatin 15, is a more potent inhibitor of tubulin polymerization than the parent drug.[5] The intracellular enzyme prolyl oligopeptidase is thought to be responsible for this conversion.[1]

Signaling Pathway

The primary signaling cascade affected by Tasidotin leads to mitotic arrest and apoptosis.

Quantitative Data

In Vitro Efficacy

Tasidotin has demonstrated potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF7/GFP | Breast Cancer | 63 | [6] |

| A wide variety of cancer types | Including breast, ovarian, prostate, and colon carcinomas, and melanoma | Submicromolar | [7] |

Pharmacokinetic Parameters

Pharmacokinetic studies of Tasidotin have been conducted in Phase I clinical trials. The following table summarizes key parameters from a study where Tasidotin was administered intravenously.[8]

| Parameter | Value (at 20 mg/m²) | Unit |

| Maximum Concentration (Cmax) | 9.0 ± 7.2 | µM |

| Area Under the Curve (AUC) | 37.3 ± 6.8 | µM·h |

| Plasma Clearance | 0.8 ± 0.14 | L/h/m² |

| Volume of Distribution (Vd) | 9.6 ± 2.0 | L/m² |

| Elimination Half-life (t½) | 10.3 ± 1.5 | h |

Note: Pharmacokinetics of Tasidotin were found to be mildly nonlinear.[2][3]

Conclusion

This compound is a promising synthetic anticancer agent that has been rationally designed based on the structure of the natural product dolastatin 15. Its mechanism of action, involving the subtle disruption of microtubule dynamics and intracellular activation to a more potent metabolite, distinguishes it from other microtubule-targeting drugs. The synthesis of Tasidotin, while complex, can be achieved through established peptide synthesis methodologies. The quantitative data from preclinical and clinical studies underscore its potency. Further research and clinical development may continue to elucidate the full therapeutic potential of this compound in the treatment of various malignancies.

References

- 1. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

Tasidotin Hydrochloride: A Technical Guide to a Synthetic Dolastatin-15 Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasidotin hydrochloride (formerly ILX651) is a synthetic, water-soluble pentapeptide and a third-generation analogue of the natural marine product dolastatin-15.[1] It functions as a microtubule-targeting agent, exhibiting potent antimitotic and antitumor activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Dolastatins, isolated from the sea hare Dolabella auricularia, are a class of potent antimitotic agents. However, their clinical development has been hampered by challenges such as limited aqueous solubility and toxicity. Tasidotin was developed as a synthetic analogue of dolastatin-15 to overcome these limitations, demonstrating superior metabolic stability and the potential for oral bioavailability.[1] Structurally, Tasidotin is synthesized using the cemadotin backbone, with the substitution of the C-terminal benzylamide group with a t-butylamide.[1]

Mechanism of Action

Tasidotin exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. It inhibits tubulin polymerization in a dose-dependent manner.[1]

Interaction with Tubulin

Tasidotin acts as a microtubule-destabilizing agent. At low concentrations, it suppresses the dynamic instability of microtubules at their plus ends. Its primary actions include reducing the shortening rate, decreasing the frequency of "catastrophes" (the switch from microtubule growth to shortening), and reducing the overall time microtubules spend in a growth phase. Uniquely, it does not inhibit the growth rate itself. In contrast, at the minus ends of microtubules, Tasidotin enhances dynamic instability.

Intracellular Metabolism and Activation

Preclinical studies have revealed that Tasidotin is a prodrug that is metabolized intracellularly to its more active form, Tasidotin C-carboxylate. This metabolite is significantly more potent in altering microtubule dynamic instability, suggesting it is the primary mediator of the cytotoxic effects.

Signaling Pathway

The primary signaling pathway affected by Tasidotin is the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Preclinical Data

In Vitro Efficacy

Tasidotin has demonstrated broad and potent antitumor activity in vitro across a variety of cancer cell types, with IC50 values in the submicromolar range.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-435 | Breast Carcinoma | 4 |

| HS 578-T | Breast Carcinoma | 200 |

Note: The provided IC50 values are from a single study and may vary depending on the experimental conditions.[2]

In Vivo Efficacy

In preclinical animal models, Tasidotin has shown significant antitumor activity in various human tumor xenografts.

Toxicology

Toxicology studies in rats and dogs indicated that the tissues most susceptible to Tasidotin were those with rapidly proliferating cells, such as the testes, bone marrow, skin, intestinal epithelium, and lymphoid tissues. Importantly, these toxicities were largely reversible.

Clinical Data

Phase I Clinical Trials

Phase I studies were conducted to determine the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of Tasidotin in patients with advanced solid tumors.

Key Findings from a Phase I Trial (Weekly Dosing Schedule):

-

Dosing: Tasidotin was administered as a 30-minute intravenous infusion weekly for 3 weeks, followed by a 1-week rest period (28-day cycle).[3]

-

Dose Levels: Ranged from 7.8 to 62.2 mg/m².[3]

-

Principal Toxicity: Neutropenia was the main dose-limiting toxicity, particularly at doses above 46.8 mg/m².[3]

-

Other Toxicities: Non-hematologic toxicities were generally mild to moderate and included diarrhea and vomiting. Mild neurosensory symptoms were observed, but no significant cardiovascular toxicity was reported, which is a favorable distinction from other dolastatins.[3]

-

Antitumor Activity: A minor response was observed in a patient with non-small cell lung carcinoma, and a patient with hepatocellular carcinoma had stable disease for 11 months.[3]

-

Recommended Phase II Dose: 46.8 mg/m² for the weekly schedule.[3]

Key Findings from a Phase I Trial (Days 1, 3, and 5 Dosing Schedule):

-

Dosing: Tasidotin was administered intravenously on days 1, 3, and 5 every 3 weeks.[4]

-

Dose Levels: Ranged from 3.9 to 45.7 mg/m².[4]

-

Principal Toxicity: Neutropenia was the dose-limiting toxicity at the 45.7 mg/m² dose level.[4]

-

Other Toxicities: Included fatigue, anemia, nausea, anorexia, emesis, alopecia, and diarrhea.[4]

-

Antitumor Activity: Stable disease was observed in 10 patients (31%).[4]

-

Recommended Phase II Dose: 34.4 mg/m² for this schedule.[4]

Pharmacokinetics

Pharmacokinetic analyses from Phase I trials revealed the following:

| Parameter | Value (at 34.4 mg/m² on days 1, 3, 5 schedule) |

| Effective Half-life | ≤55 minutes |

| Urinary Excretion (unchanged) | ~11% |

Note: Tasidotin pharmacokinetics were found to be mildly nonlinear, while the kinetics of its metabolite were linear.[3]

Experimental Protocols

Tubulin Polymerization Assay (General Methodology)

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (e.g., from porcine brain)

-

Assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Temperature-controlled spectrophotometer or fluorometer

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing purified tubulin in the assay buffer.

-

Add GTP and glycerol to the mixture.

-

Aliquot the mixture into a 96-well plate.

-

Add varying concentrations of Tasidotin or the vehicle control to the wells.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in signal corresponds to microtubule polymerization.

-

Analyze the data to determine the effect of Tasidotin on the rate and extent of tubulin polymerization.

Cell Proliferation Assay (General Methodology)

This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, resazurin)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of Tasidotin in complete medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Tasidotin or the vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Determine the IC50 value, which is the concentration of Tasidotin that inhibits cell proliferation by 50%.

Phase I Clinical Trial Protocol (General Outline)

Study Design: Open-label, dose-escalation study.

Patient Population: Patients with advanced solid malignancies who have failed standard therapies.

Objectives:

-

Primary: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of Tasidotin.

-

Secondary: To characterize the pharmacokinetic profile of Tasidotin and to assess for preliminary evidence of antitumor activity.

Treatment Plan:

-

Patients are enrolled in cohorts and receive escalating doses of Tasidotin according to a predefined schedule (e.g., weekly or on days 1, 3, and 5 of a 21 or 28-day cycle).

-

Dose escalation proceeds based on the observation of DLTs in the preceding cohort.

Assessments:

-

Safety: Monitored through physical examinations, vital signs, performance status, and laboratory tests (hematology, chemistry). Adverse events are graded according to standard criteria (e.g., CTCAE).

-

Pharmacokinetics: Blood and urine samples are collected at specified time points to measure the concentrations of Tasidotin and its metabolites.

-

Efficacy: Tumor assessments are performed at baseline and at regular intervals during treatment to evaluate response (e.g., using RECIST criteria).

Conclusion

This compound is a promising synthetic analogue of dolastatin-15 with a well-defined mechanism of action targeting microtubule dynamics. Preclinical studies have demonstrated its potent in vitro and in vivo antitumor activity. Phase I clinical trials have established a manageable safety profile and determined recommended doses for further investigation. Its favorable characteristics, including improved metabolic stability and reduced cardiovascular toxicity compared to other dolastatins, warrant continued evaluation of its therapeutic potential in various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound | CAS#:623174-20-9 | Chemsrc [chemsrc.com]

- 3. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacokinetic study of the dolastatin-15 analogue tasidotin (ILX651) administered intravenously on days 1, 3, and 5 every 3 weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Conversion of Tasidotin (ILX651) to its Active Metabolite, Tasidotin C-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasidotin (ILX651) is a synthetic, third-generation analogue of the marine natural product dolastatin 15.[1][2] As an antimitotic agent, it has demonstrated potent antitumor activity against a variety of solid tumors in both in vitro and in vivo models.[1][2] Tasidotin functions as a prodrug, undergoing metabolic conversion to its principal and more potent metabolite, tasidotin C-carboxylate, also known as M1.[1][3] This conversion is a critical step for its therapeutic efficacy, as the C-carboxylate form is significantly more active in disrupting microtubule function.[1][3] This technical guide provides an in-depth examination of the enzymatic conversion of tasidotin, presenting key quantitative data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflows.

Metabolic Conversion Pathway

The biotransformation of tasidotin is a multi-step process, with the initial conversion to tasidotin C-carboxylate being the most critical for its anticancer activity.

Primary Conversion: Tasidotin is converted to tasidotin C-carboxylate (M1) through the cleavage of its carboxyl-terminal tert-butylamide group.[1] This reaction is catalyzed by the enzyme prolyl oligopeptidase (POP; EC 3.4.21.26), a widely distributed serine protease that cleaves peptide substrates on the carboxyl-side of proline residues.[1]

Secondary Metabolism: Following the formation of tasidotin C-carboxylate (M1), a second metabolite, M2, can be formed.[1] This metabolite, desprolyl-tasidotin-C-carboxylate, lacks both the tert-butylamide group and the adjacent terminal proline residue.[1][4] The enzymatic basis for this second conversion is not fully understood, and the Pro-Pro peptide bond is known to be resistant to cleavage.[1]

References

Tasidotin Hydrochloride: An In-depth Technical Guide on Early-Stage Antineoplastic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research into the antineoplastic activity of Tasidotin Hydrochloride (formerly ILX651). Tasidotin is a third-generation synthetic pentapeptide analog of dolastatin-15, a natural product isolated from the sea hare Dolabella auricularia.[1][2] It was chemically modified from its predecessors to improve metabolic stability, oral bioavailability, and its therapeutic window, notably with reduced cardiovascular toxicity.[1][2][3] This document details its mechanism of action, summarizes key preclinical in vitro and in vivo data, and outlines the findings from early-phase clinical trials.

Mechanism of Action

Tasidotin's primary antineoplastic mechanism involves the disruption of microtubule dynamics, which is critical for mitotic spindle formation and cell division.[2][4] Unlike microtubule stabilizers (e.g., taxanes) or classic tubulin inhibitors (e.g., vinca alkaloids), Tasidotin exhibits a unique profile.[1][2] At low concentrations, it inhibits microtubule nucleation and elongation, leading to a G2-M phase block in the cell cycle and subsequent cell death.[2][3]

More specifically, research indicates that Tasidotin primarily acts by suppressing the dynamic instability of microtubules at their plus ends.[4] It achieves this by reducing the shortening rate and the catastrophe frequency (the switch from a growing to a shortening state).[4] Uniquely, it does not inhibit the microtubule growth rate itself.[4] Conversely, it enhances dynamic instability at the microtubule minus ends.[4]

Upon entering a cell, Tasidotin is metabolized. It is a prodrug that is hydrolyzed intracellularly, likely by the enzyme prolyl oligopeptidase, into the pentapeptide P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline).[5][6] This metabolite, P5, is further degraded into proline and the inactive tetrapeptide P4.[5][6]

Interestingly, while the metabolite P5 is a more potent inhibitor of tubulin polymerization than the parent compound, it is a less active cytotoxic agent.[6] Another major metabolite, Tasidotin C-carboxylate, has been found to be 10 to 30 times more potent in altering microtubule dynamic instability than Tasidotin itself, suggesting it may be the primary functionally active form of the drug.[4]

Preclinical Antineoplastic Activity

Tasidotin has demonstrated broad and potent antitumor activity in a variety of preclinical models.

Tasidotin shows potent cytotoxic and antimitotic activity across a range of human cancer cell lines, with IC50 values often in the nanomolar range.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Citation |

|---|---|---|---|---|

| MCF7/GFP | Breast Cancer | Proliferation Inhibition | 63 nmol/L | [4] |

| MCF7/GFP | Breast Cancer | Mitosis Inhibition | 72 nmol/L | [4] |

| K562 | Erythroid Leukemia | Growth Inhibition | 20 nmol/L | [4] |

| OVCAR-3 | Ovarian Carcinoma | Growth Inhibition | 60 nmol/L | [4] |

| HT-29 | Colon Carcinoma | Growth Inhibition | 60 nmol/L | [4] |

| H460 | Lung Carcinoma | Growth Inhibition | 0.5 µmol/L | [4] |

| LOX | Melanoma | Growth Inhibition | 1 µmol/L | [4] |

| Various | Multiple | Tubulin Polymerization | 10 - 20 µmol/L |[3] |

Experimental Protocol: Cell Growth Inhibition Assay A standard tetrazolium dye/growth inhibition assay was utilized for several cell lines.[4] For other lines, inhibition of cell growth was measured by determining the increase in cell number or cell protein after a 48-hour incubation period at 37°C in the presence of varying concentrations of the peptide.[5]

In vivo studies using human tumor xenograft models in mice have confirmed the significant antineoplastic activity of Tasidotin.

Experimental Protocol: Human Tumor Xenograft Model A common protocol involves the subcutaneous implantation of tumor fragments (e.g., 20-30 mm³) or cells into immunocompromised mice.[2][7] Treatment is typically initiated once the median tumor size reaches a predetermined volume, such as 150-200 mm³.[2][7] this compound is then administered through various routes, including intravenous (IV), intraperitoneal (IP), or oral, on a defined schedule.[1][7] Tumor growth is monitored, and efficacy is measured by tumor growth inhibition, tumor growth delay, or an increase in the lifespan of the treated animals compared to a vehicle-treated control group.[1][7]

Table 2: In Vivo Antitumor Activity of Tasidotin in Pancreatic, Prostate, and Lung Cancer Xenograft Models[1]

| Model | Cancer Type | Administration | Efficacy Metric | Tasidotin Result | Comparator Result |

|---|---|---|---|---|---|

| PANC-1 | Pancreatic | IV | Increase in Lifespan (T/C) | 1.7x - 1.9x | Gemcitabine: 1.4x; Taxanes/Vincas: 1.6x - 2.1x |

| MiaPaCa-2 | Pancreatic | IV | Increase in Lifespan (T/C) | >3.2x | Gemcitabine: 1.6x; Taxanes/Vincas: 2.1x - >3.2x |

| PC-3 | Prostate | Oral | Tumor Growth Inhibition (%) | 95% | Abraxane/Docetaxel/Paclitaxel: 91-94% |

| H460 | NSCLC | Oral | Increase in Lifespan (T/C) | 1.2x (not effective) | Taxanes/Vincas: 1.7x - 2.0x |

Table 3: In Vivo Antitumor Activity of Tasidotin in Various Xenograft Models[7]

| Model | Cancer Type | Dosage (IP, daily x 5, 2 wks) | Efficacy Metric | Result |

|---|---|---|---|---|

| A-673 | Rhabdomyosarcoma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | >76.5 days (10/10 complete regressions) |

| H-Meso-1 | Mesothelioma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | >20.4 days |

| Caki-1 | Renal Cell Carcinoma | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | 10.5 days |

| Hep-3B | Hepatocellular | 62.5 mg/kg/day | Tumor Growth Delay (T-C) | 9.5 days |

| RL | Lymphoma | 125 mg/kg/day | Tumor Growth Delay (T-C) | 49.4 days (6/10 complete responses) |

| RPMI-8226 | Multiple Myeloma | 125 mg/kg/day | Tumor Growth Delay (T-C) | 30.8 days (4/10 complete responses) |

Note: The 125 mg/kg/day dose for RL and RPMI-8226 models was associated with toxic deaths, prompting repeats at lower doses.[7]

Early Clinical Research (Phase I)

A Phase I study was conducted to determine the safety, tolerability, pharmacokinetics, and preliminary anticancer activity of Tasidotin in patients with advanced solid malignancies.[8][9]

Experimental Protocol: Phase I Clinical Trial The study involved 30 patients with advanced solid tumors who were treated with Tasidotin administered as a 30-minute IV infusion weekly for three weeks, followed by a one-week rest period (a 28-day cycle).[3][8][9] Six dose levels were evaluated, ranging from 7.8 to 62.2 mg/m².[8][9] The trial began with an accelerated dose-escalation scheme, which was later switched to a more conservative modified Fibonacci scheme after observing a relevant degree of toxicity.[3][10]

Table 4: Summary of Phase I Clinical Trial Results for this compound[8][9][10]

| Parameter | Finding |

|---|---|

| Dose Range | 7.8 to 62.2 mg/m² |

| Principal Toxicity | Neutropenia (at doses >46.8 mg/m²) |

| Other Grade 3 Toxicities | Diarrhea (1 patient), Vomiting (1 patient) |

| Neurosensory Symptoms | Mild |

| Cardiovascular Toxicity | No evidence observed |

| Recommended Phase II Dose (RP2D) | 46.8 mg/m² |

| Preliminary Efficacy | - Minor response in one non-small cell lung carcinoma (NSCLC) patient.- Stable disease lasting 11 months in one hepatocellular carcinoma patient. |

The study concluded that Tasidotin was feasible and well-tolerated at the recommended Phase II dose. The manageable toxicity profile and early signs of antitumor activity supported further clinical evaluation.[8][10]

Conclusion

Early-stage research establishes this compound as a promising antineoplastic agent with a unique mechanism of action targeting microtubule dynamics. Preclinical studies demonstrate potent in vitro cytotoxicity and significant in vivo efficacy across a broad range of human cancer models, including those for pancreatic cancer, rhabdomyosarcoma, and mesothelioma.[1][7] Phase I clinical data have identified a manageable safety profile and a recommended dose for further studies, with preliminary evidence of clinical activity in heavily pretreated patients.[8][9] The continued investigation of Tasidotin and its highly active metabolites is warranted to fully define its role in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Phase I and pharmacokinetic study of this compound (ILX651), a third-generation dolastatin-15 analogue, administered weekly for 3 weeks every 28 days in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

Tasidotin Hydrochloride's Role in Inducing G2-M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasidotin hydrochloride, a synthetic analog of the marine depsipeptide dolastatin 15, is a microtubule-targeting agent that has demonstrated potent antineoplastic activity. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle and the segregation of chromosomes during cell division. This interference with microtubule function leads to a cellular cascade culminating in arrest at the G2-M phase of the cell cycle and, subsequently, the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and key signaling pathways associated with tasidotin-induced G2-M arrest.

Core Mechanism of Action: Disruption of Microtubule Dynamics

Tasidotin and its more potent intracellular metabolite, tasidotin C-carboxylate, exert their effects by binding to tubulin and altering its polymerization dynamics. Unlike some microtubule agents that cause wholesale depolymerization, tasidotin primarily suppresses the dynamic instability of microtubules. This suppression manifests as a reduction in the shortening rate and the frequency of "catastrophes" (the switch from microtubule growth to shortening), ultimately dampening the delicate balance of microtubule dynamics required for a functional mitotic spindle.[1][2] This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome attachment to the spindle microtubules before allowing the cell to proceed into anaphase. The sustained activation of the SAC due to persistent microtubule disruption prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), leading to the accumulation of key mitotic proteins, such as Cyclin B1, and a halt in cell cycle progression at the G2-M transition.

Quantitative Analysis of Tasidotin's Effects

The following tables summarize the quantitative data on the biological effects of this compound in the human breast cancer cell line, MCF-7.

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Proliferation) | 63 nmol/L | MCF-7/GFP | [1] |

| IC50 (Mitotic Inhibition) | 72 nmol/L | MCF-7/GFP | [1] |

| IC50 (Tubulin Polymerization) | ~30 µmol/L | Purified Tubulin | [1] |

Table 1: Potency of this compound.

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 91.57 ± 0.40 | - | 1.64 ± 0.09 | |

| Raphasatin (9.84 µM, 24h) | 61.01 ± 0.43 | - | 9.41 ± 0.34 | |

| Raphasatin (9.84 µM, 48h) | 30.37 ± 0.58 | - | 25.21 ± 0.19 | |

| Raphasatin (9.84 µM, 72h) | 19.56 ± 0.30 | - | 23.66 ± 0.54 |

Table 2: Illustrative Example of G2/M Arrest in MCF-7 Cells Induced by a Microtubule-Targeting Agent (Raphasatin).

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of MCF-7 cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

MCF-7 cells

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells and discard the supernatant.

-

-

Fixation:

-

Resuspend the cell pellet in ice-cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).

-

Western Blotting for Cyclin B1 and CDK1

This protocol describes the detection of Cyclin B1 and CDK1 protein levels in tasidotin-treated MCF-7 cells by Western blotting.

Materials:

-

Treated and untreated MCF-7 cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the relative expression levels of Cyclin B1 and CDK1.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in tasidotin-induced G2-M arrest.

Caption: Signaling pathway of tasidotin-induced G2-M cell cycle arrest.

References

- 1. Mechanism of action of the microtubule-targeted antimitotic depsipeptide tasidotin (formerly ILX651) and its major metabolite tasidotin C-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Tasidotin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasidotin Hydrochloride (formerly ILX651) is a synthetic analogue of the naturally occurring marine depsipeptide dolastatin 15. As a third-generation dolastatin analogue, it was developed to improve upon the metabolic stability and safety profile of its predecessors. Tasidotin has demonstrated broad and potent antitumor activity in preclinical studies, primarily through its interaction with the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth overview of the initial in vitro studies on the cytotoxicity of this compound, focusing on its mechanism of action, quantitative cytotoxic effects, and the experimental protocols used for its evaluation.

Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest

The primary mechanism of action of Tasidotin is the disruption of microtubule dynamics.[1] Unlike some other microtubule-targeting agents, Tasidotin exhibits a unique concentration-dependent effect on microtubule assembly. At lower concentrations, it primarily suppresses the dynamic instability of microtubules, while at higher concentrations, it inhibits the extent of microtubule polymerization.[1] This interference with microtubule function leads to the formation of abnormal mitotic spindles and improper chromosome segregation, ultimately causing a cell cycle arrest at the G2/M phase and inducing apoptosis.[2]

Intracellular Activation

An important aspect of Tasidotin's mechanism is its intracellular metabolism. Tasidotin is a prodrug that is hydrolyzed intracellularly to form a more potent pentapeptide metabolite, N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline (P5).[3][4] This conversion is likely mediated by the intracellular enzyme prolyl oligopeptidase.[3] The metabolite P5 is a more potent inhibitor of tubulin polymerization than the parent compound, Tasidotin.[3] However, P5 can be further degraded to an inactive metabolite, which may negatively affect the overall cytotoxicity.[3]

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound and its active metabolite have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| CCRF-CEM | Leukemia | Tasidotin | 0.040 | [3] |

| HL-60(TB) | Leukemia | Tasidotin | 0.045 | [3] |

| K-562 | Leukemia | Tasidotin | 0.11 | [3] |

| MOLT-4 | Leukemia | Tasidotin | 0.20 | [3] |

| RPMI 8226 | Multiple Myeloma | Tasidotin | 0.30 | [3] |

| SR | Leukemia | Tasidotin | 0.036 | [3] |

| CA46 | Burkitt Lymphoma | Tasidotin | 0.048 | [3] |

| MCF7/GFP | Breast Cancer | Tasidotin | 0.063 | [5] |

| CCRF-CEM | Leukemia | P5 (Metabolite) | >1.0 | [3] |

Table 1: IC50 values of this compound and its active metabolite (P5) in various cancer cell lines.

Tasidotin has also shown potent, submicromolar antitumor activity in vitro against a wide variety of other cancer types, including ovarian, prostate, and colon carcinomas, as well as melanoma.[2]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)

-

This compound dissolved in an appropriate solvent (e.g., DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm at 37°C

Protocol:

-

Prepare a reaction mixture containing tubulin in polymerization buffer on ice.

-

Add various concentrations of this compound or vehicle control to the reaction mixture.

-

Transfer the reaction mixtures to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate spectrophotometer pre-set to 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

-

Calculate the rate of polymerization and determine the IC50 value of Tasidotin for tubulin polymerization inhibition.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture cells in the presence of various concentrations of this compound or vehicle control for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15: Correlation with Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular activation and deactivation of tasidotin, an analog of dolastatin 15: correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Tasidotin Hydrochloride In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasidotin Hydrochloride is a synthetic analog of the marine-derived depsipeptide dolastatin 15. It functions as a microtubule-targeted antimitotic agent, exhibiting potent antitumor activity across a range of cancer cell lines. Tasidotin and its major, more potent metabolite, Tasidotin C-carboxylate, act by suppressing spindle microtubule dynamics, which ultimately leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] This document provides a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay.

Data Presentation

The following table summarizes the available in vitro cytotoxicity data for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MCF-7/GFP | Breast Carcinoma | 63 | Inhibition of proliferation.[2] |

| MCF-7 | Breast Carcinoma | - | Cytotoxicity evaluated.[3] |

| MDA-MB-435 | Breast Carcinoma | 4 | High sensitivity correlated with conversion to the active metabolite P5.[3] |

| HS 578-T | Breast Carcinoma | 200 | Lower sensitivity correlated with less conversion to the active metabolite P5.[3] |

| CCRF-CEM | Leukemia | 40 | - |

| CA46 | Burkitt's Lymphoma | - | Cytotoxicity evaluated.[3] |

| Ovarian Carcinoma | Ovarian Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |

| Prostate Carcinoma | Prostate Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |

| Colon Carcinoma | Colon Cancer | Submicromolar | Broad and potent antitumor activity noted.[1] |

| Melanoma | Melanoma | Submicromolar | Broad and potent antitumor activity noted.[1] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in complete medium until they reach approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations for testing. Based on the known IC50 values, a starting range of 0.1 nM to 10 µM is recommended.

-

Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-treatment control.

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

After the MTT incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Visualizations

Caption: Workflow of the in vitro cell viability assay for this compound.

Caption: Signaling pathway of this compound leading to apoptosis.

References

Application Notes and Protocols for Determining IC50 Values of Tasidotin Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasidotin Hydrochloride is a synthetic pentapeptide analog of the marine-derived natural product dolastatin 15. It functions as a potent antimitotic agent by disrupting microtubule dynamics, a critical process for cell division. This disruption leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancerous cells. Tasidotin has demonstrated significant antitumor activity in a variety of preclinical cancer models, including breast, ovarian, prostate, and colon carcinomas, as well as melanoma, with IC50 values in the submicromolar range.[1] These application notes provide a comprehensive overview of the methodologies required to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, present available cytotoxicity data, and illustrate its mechanism of action.

Mechanism of Action

Tasidotin and its primary, more potent metabolite, tasidotin C-carboxylate, exert their cytotoxic effects by interfering with microtubule dynamics. Unlike some other microtubule-targeting agents, Tasidotin does not cause a significant change in the overall microtubule polymer mass at concentrations that inhibit mitosis. Instead, it subtly alters the dynamic instability of microtubules, leading to mitotic arrest and apoptosis.

The key mechanisms include:

-

Inhibition of Microtubule Growth Rate: Tasidotin slows the rate of microtubule elongation.

-

Suppression of Dynamic Instability: It reduces the frequency of "catastrophes" (the switch from microtubule growth to shortening) and increases the frequency of "rescues" (the switch from shortening to growth).

-

Induction of Mitotic Arrest: The stabilization of spindle microtubules prevents the proper segregation of chromosomes during mitosis, leading to cell cycle arrest in the G2/M phase.

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

Below is a diagram illustrating the signaling pathway of Tasidotin's mechanism of action.

Caption: Tasidotin's mechanism of action.

In Vitro Cytotoxicity Data

This compound has been evaluated against various human cancer cell lines, consistently demonstrating potent cytotoxic activity. The following table summarizes the available IC50 values.

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Breast Cancer | MCF7/GFP | 63 | N/A |

| Breast Cancer | MDA-MB-435 | 4 | N/A |

| Breast Cancer | HS 578-T | 200 | N/A |

| Leukemia | CCRF-CEM | 40 | [2] |

Note: The provided IC50 values are representative and may vary depending on the specific experimental conditions, such as cell density and incubation time.

Experimental Protocols

The following is a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell metabolic activity.

Materials

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

The diagram below outlines the major steps in the IC50 determination workflow.

Caption: IC50 determination workflow.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells per well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to perform a wide range of concentrations in a preliminary experiment to narrow down the effective dose range.

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a no-treatment control. Each concentration should be tested in triplicate.

-

-

Incubation:

-

Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-